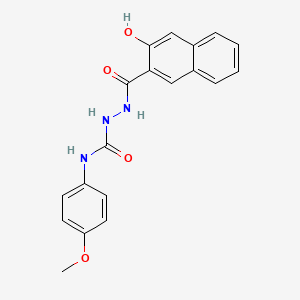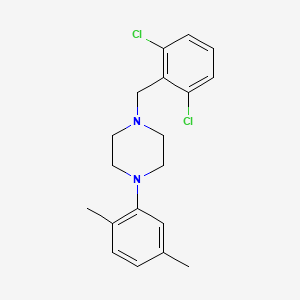
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as HNMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide may also inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to reduce the production of inflammatory cytokines and nitric oxide. Additionally, it has been found to increase the activity of certain antioxidant enzymes, including superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been extensively studied and its properties are well documented. However, there are also some limitations to using 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments. It is relatively expensive and may not be readily available in some laboratories. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide. One area of interest is the development of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide derivatives with improved anticancer and anti-inflammatory activities. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the safety and toxicity of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide in animal models and humans.
Méthodes De Synthèse
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyphenylhydrazine in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide. Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyphenylhydrazine in the presence of ammonium acetate and ethanol.
Applications De Recherche Scientifique
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-26-15-8-6-14(7-9-15)20-19(25)22-21-18(24)16-10-12-4-2-3-5-13(12)11-17(16)23/h2-11,23H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMWYDDNCORIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)


![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)



![1-butyryl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5115396.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)

![2-{[3-(pentanoylamino)benzoyl]amino}benzoic acid](/img/structure/B5115424.png)